Somatostatin-25
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Overview
Description
Somatostatin-25 is a synthetic analog of the naturally occurring peptide hormone somatostatin. Somatostatin is known for its role in inhibiting the release of several other hormones, such as growth hormone, insulin, and glucagon. It is produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract . This compound has been developed to mimic the biological activity of natural somatostatin but with enhanced stability and longer duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of somatostatin-25 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to ensure high purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Somatostatin-25 undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids into the peptide chain.
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced this compound with free thiol groups.
Substitution: Various this compound analogs with altered amino acid sequences.
Scientific Research Applications
Somatostatin-25 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating hormone secretion and cell proliferation.
Medicine: Explored as a therapeutic agent for conditions such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery
Mechanism of Action
Somatostatin-25 exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones by reducing intracellular cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. This leads to decreased hormone secretion and modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A synthetic analog of somatostatin with a longer half-life and used clinically for similar indications.
Lanreotide: Another long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with broader receptor binding affinity and used for Cushing’s disease and acromegaly .
Uniqueness of Somatostatin-25
This compound is unique due to its specific amino acid sequence and modifications that enhance its stability and duration of action compared to natural somatostatin. This makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSWSROTDLVALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H191N37O34S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2876.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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